Methyl(R)-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoatehcl
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Overview
Description
Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and an amino group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring with the desired substituents (fluorine and hydroxyl groups) is synthesized through electrophilic aromatic substitution reactions.
Amino Group Introduction: The amino group is introduced via nucleophilic substitution reactions, often using amine precursors.
Esterification: The ester group is formed through esterification reactions, typically using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride can be compared with other similar compounds:
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: This compound also targets microtubules but has a different structural framework.
Similar Compounds
- Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
- Paclitaxel
- Colchicine
- Vinca Alkaloids
Properties
Molecular Formula |
C10H12FNO3 |
---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H12FNO3/c1-15-10(14)8(12)5-6-4-7(11)2-3-9(6)13/h2-4,8,13H,5,12H2,1H3/t8-/m1/s1 |
InChI Key |
QSWMIKWOVVTNTR-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=C(C=CC(=C1)F)O)N |
Canonical SMILES |
COC(=O)C(CC1=C(C=CC(=C1)F)O)N |
Origin of Product |
United States |
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